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molecular formula C11H15BrO B8509242 5-Bromo-1-(4-hydroxy-phenyl)-pentane

5-Bromo-1-(4-hydroxy-phenyl)-pentane

Cat. No. B8509242
M. Wt: 243.14 g/mol
InChI Key: ZEAPQCRJAJJJPG-UHFFFAOYSA-N
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Patent
US09102622B2

Procedure details

5-Bromo-1-(4-hydroxy-phenyl)-pentane (9.4) was synthesized as in 9.1 using 8.4 (3.43 g, 12.7 mmol) in anhydrous CH2Cl2 (120 mL), and BBr3 (1M solution in CH2Cl2, 32 mL, 32 mmol). The title compound (9.4) was isolated as a viscous liquid after purification by flash column chromatography (2.84 g, 92% yield).
Name
8.4
Quantity
3.43 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]OC2C=CC=CC=2)=[CH:5][CH:4]=1.B(Br)(Br)[Br:22]>C(Cl)Cl>[Br:22][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=1

Inputs

Step One
Name
8.4
Quantity
3.43 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCCCCOC1=CC=CC=C1
Name
Quantity
32 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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